2-(3-Methoxyphenoxy)aniline hydrochloride

説明

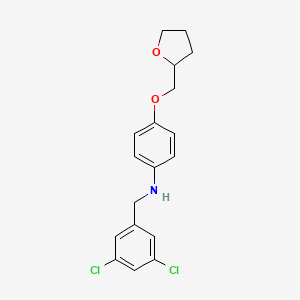

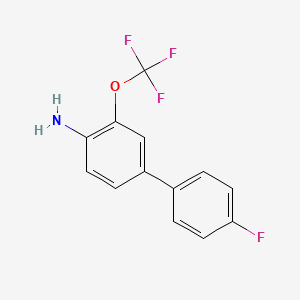

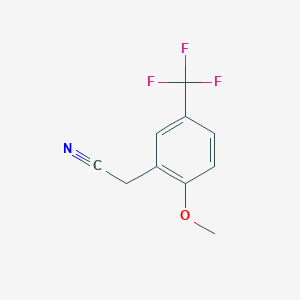

2-(3-Methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of 2-(3-Methoxyphenoxy)aniline involves the hydrogenation of the corresponding 2-nitrodiphenyl ether. This is typically done in a pressure vessel with ethylacetate as the solvent and a catalytic amount of 10% Pd/C or 5% Pt/S. The vessel is then hydrogenated at 30 psi for 1-5 hours at room temperature .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxyphenoxy)aniline consists of a benzene ring attached to an aniline group via an ether linkage. The benzene ring is substituted with a methoxy group at the 3-position .科学的研究の応用

Synthesis and Structural Studies

- Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, including compounds structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride, have been synthesized and studied for their crystal structure and spectroscopic properties. These studies are crucial in understanding the stabilization and bonding in similar compounds (Yeap et al., 2003).

Catalytic Applications

- Research on the catalytic synthesis of 3-hydroxy-2-naphthoic acid anilide, a compound related to 2-(3-Methoxyphenoxy)aniline hydrochloride, has identified new catalysts, providing insights into efficient synthetic routes for similar arylamides used in organic pigments, medicines, and pesticides (Shteinberg, 2022).

Synthesis of Complex Derivatives

- Studies have explored the synthesis of various aniline derivatives, including those structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride. These derivatives are significant in the development of novel compounds with potential biological activities (Jarak et al., 2007).

Photophysical Properties

- Research into the synthesis of organocyclotriphosphazene derivatives with anilines has shed light on the luminescence properties and photophysical characteristics of these compounds, which can be relevant for similar aniline derivatives (Aslan et al., 2017).

Bioconjugation and Targeted Delivery

- Oxidative coupling methods using o-methoxyphenols with anilines, including compounds similar to 2-(3-Methoxyphenoxy)aniline hydrochloride, have been developed for creating complex bioconjugates, useful in targeted drug delivery systems (Elsohly et al., 2017).

Environmental Degradation Studies

- Investigations into the degradation of aniline solutions, which are structurally related to 2-(3-Methoxyphenoxy)aniline hydrochloride, have provided insights into effective methods for treating environmental pollutants (Li et al., 2003).

Nanoparticle Catalysis

- Fe3O4 magnetic nanoparticles have been studied for their catalytic ability to remove aniline compounds from solutions, offering potential applications in environmental cleanup and water treatment (Zhang et al., 2009).

Genotoxicity Studies

- Research on the genotoxic activities of aniline and its metabolites, closely related to 2-(3-Methoxyphenoxy)aniline hydrochloride, has provided insights into the potential genetic and carcinogenic effects of these compounds (Bomhard & Herbold, 2005).

Safety and Hazards

将来の方向性

The future directions for research on 2-(3-Methoxyphenoxy)aniline are not clearly outlined in the literature. Given its potential hazards, further studies could focus on its toxicological properties and mechanisms of action . Additionally, its chemical reactivity and potential applications in various fields could be explored.

特性

IUPAC Name |

2-(3-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPQPARNGRBBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)

![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)